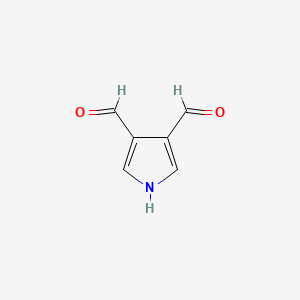

1H-pyrrole-3,4-dicarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Pyrrole-3,4-dicarbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with two formyl groups at the 3 and 4 positions. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the intermediate formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide and aqueous tetrafluoroboric acid in dimethyl sulfoxide. This method yields this compound in overall yields ranging from 43% to 65% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be adapted for larger-scale production. The use of catalytic systems and optimized reaction conditions can enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1H-Pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the formyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a catalyst.

Major Products:

Oxidation: 3,4-pyrroledicarboxylic acid.

Reduction: 3,4-dihydroxymethylpyrrole.

Substitution: Various substituted pyrroles depending on the electrophile used.

Aplicaciones Científicas De Investigación

1H-Pyrrole-3,4-dicarbaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Medicine: Investigated for its potential in drug discovery and development due to its ability to form bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mecanismo De Acción

The mechanism by which 1H-pyrrole-3,4-dicarbaldehyde exerts its effects is primarily through its reactive formyl groups. These groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The pyrrole ring’s electron-rich nature also makes it susceptible to electrophilic attack, facilitating various substitution reactions.

Comparación Con Compuestos Similares

Pyrrole-2,5-dicarbaldehyde: Similar structure but with formyl groups at the 2 and 5 positions.

2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde: Features methyl groups at the 2 and 5 positions in addition to the formyl groups at the 3 and 4 positions.

Uniqueness: 1H-Pyrrole-3,4-dicarbaldehyde is unique due to the specific positioning of its formyl groups, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research.

Actividad Biológica

1H-Pyrrole-3,4-dicarbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, characterization, and biological properties of this compound, highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C8H6N2O2. The structure features two aldehyde groups attached to a pyrrole ring, which is known for its reactivity and ability to form various derivatives. The presence of these functional groups contributes to its biological activity.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyrrole with appropriate aldehydes under controlled conditions. Various methods have been reported in literature, including:

- Condensation Reactions : Utilizing hydrazones and V. H. reagent (DMF-POCl₃) for efficient synthesis.

- Derivatization Techniques : Employing precolumn derivatization for high-performance liquid chromatography (HPLC) analysis of amino acids .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against:

- Bacteria : Including Staphylococcus aureus, Bacillus cereus, and Escherichia coli.

- Fungi : Effective against Aspergillus niger.

The compound's mechanism appears to involve disruption of microbial cell walls or interference with metabolic pathways, although detailed mechanisms require further elucidation.

Antitumor Activity

Recent research has indicated that derivatives of this compound may possess antitumor properties. In vitro studies using human cancer cell lines have shown varying degrees of cytotoxicity, suggesting potential for development as anticancer agents .

Case Study 1: Antimicrobial Screening

In a study conducted by Rajput and Kankhare (2015), various derivatives of this compound were synthesized and screened for antimicrobial activity. The results indicated that certain derivatives exhibited significant inhibition zones against tested bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Case Study 2: Antitumor Evaluation

A study published in 2023 evaluated the cytotoxic effects of synthesized derivatives on NCI-60 cancer cell lines. It was found that some compounds derived from this compound showed promising activity with MIC values as low as 3.125 µg/mL against specific cancer types .

Data Table: Biological Activities of this compound Derivatives

Propiedades

Número CAS |

51361-98-9 |

|---|---|

Fórmula molecular |

C6H5NO2 |

Peso molecular |

123.11 g/mol |

Nombre IUPAC |

1H-pyrrole-3,4-dicarbaldehyde |

InChI |

InChI=1S/C6H5NO2/c8-3-5-1-7-2-6(5)4-9/h1-4,7H |

Clave InChI |

UGQONLLBBAGAHI-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CN1)C=O)C=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.